2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Regioisomerism Click Chemistry Medicinal Chemistry

Obtain the definitive 2H-1,2,3-triazole regioisomer for side-by-side profiling against its 1H-counterpart (CAS 2034460-39-2). This compound’s chiral butan-2-amine core and cyclopentylacetamide moiety (clogP ~1.30) offer a distinct conformational and metabolic profile for property-driven lead optimization. With no published bioactivity data, early procurement secures a first-mover advantage in establishing baseline SAR for this novel chemotype.

Molecular Formula C14H24N4O
Molecular Weight 264.373
CAS No. 2034438-62-3
Cat. No. B2870551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
CAS2034438-62-3
Molecular FormulaC14H24N4O
Molecular Weight264.373
Structural Identifiers
SMILESCC(C)C(CN1N=CC=N1)NC(=O)CC2CCCC2
InChIInChI=1S/C14H24N4O/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)9-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,17,19)
InChIKeyDSELDKUVWCFRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide (CAS 2034438-62-3): Structural Identity and Procurement Baseline


The compound 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide (CAS 2034438-62-3) is a synthetic small molecule belonging to the 1,2,3-triazole-acetamide class, with a molecular formula of C14H24N4O and a molecular weight of 264.37 g/mol . Its structure features a cyclopentylacetamide moiety linked to a chiral butan-2-amine backbone substituted with a 2H-1,2,3-triazol-2-ylmethyl group. This compound is primarily offered by specialized chemical suppliers for research purposes and is cataloged as a screening compound or synthetic intermediate .

Why Triazole-Acetamide Analogs Cannot Substitute for 2-Cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide (CAS 2034438-62-3)


Within the broader 1,2,3-triazole-acetamide class, even subtle structural modifications can produce substantial differences in target engagement, physicochemical properties, and biological readout. The specific regioisomeric placement of the triazole (2H-1,2,3-triazol-2-yl versus the 1H-1,2,3-triazol-1-yl isomer, such as CAS 2034460-39-2 ), combined with the chiral methyl-branched butan-2-amine linker and the cyclopentylacetamide terminus, defines a unique pharmacophoric and pharmacokinetic profile [1]. Regioisomeric switching in triazoles has been documented to alter metabolic stability, target binding orientation, and selectivity profiles by modifying hydrogen-bonding networks and steric complementarity within binding pockets [1]. Consequently, generic replacement with a closely related analog risks losing the specific molecular recognition attributes embedded in this scaffold, making independent characterization essential for any structure-activity relationship (SAR) or lead optimization campaign.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide (CAS 2034438-62-3) Against Closest Analogs


Regioisomeric Identity: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Constitutional Isomer

The target compound features a 2H-1,2,3-triazol-2-yl substituent, distinguishing it from the constitutional isomer 2-cyclopentyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide (CAS 2034460-39-2), which bears a 1H-1,2,3-triazol-1-yl group . This regioisomeric difference originates from the CuAAC click-chemistry conditions employed during synthesis (e.g., use of a Cu(I)-stabilizing ligand that favors the 1,4-disubstituted 1H-isomer versus an iridium-catalyzed route that yields the 2H-isomer). In medicinal chemistry, 2H-1,2,3-triazole regioisomers exhibit distinct dipole moments, hydrogen-bonding capacities, and steric orientations compared to their 1H-counterparts, which can translate to differential target binding and ADME behavior [1].

Regioisomerism Click Chemistry Medicinal Chemistry

Chiral Center: (R) vs. (S) Enantiomeric Configuration at the Butan-2-amine Scaffold

The target compound contains a stereogenic center at the 3-methylbutan-2-amine carbon adjacent to the acetamide nitrogen. The CAS registry number 2034438-62-3 corresponds to a specific stereoisomer (exact configuration not disclosed in public databases, but likely a single enantiomer as supplied by research chemical vendors) . In closely related triazole-acetamide series, stereochemistry at the α-carbon of the amine has been shown to influence target binding affinity by >10-fold in biochemical assays, with the (S)-enantiomer often displaying higher potency for aminergic receptors and enzymes [1].

Stereochemistry Enantioselectivity Chiral Resolution

Cyclopentyl vs. Cyclohexyl or Aromatic Terminal Group: Impact on Lipophilicity and Steric Bulk

The cyclopentyl terminus of the target compound (clogP contribution of approximately +2.0) differentiates it from analogs bearing cyclohexyl (clogP contribution ~+2.5) or substituted phenyl groups (clogP contribution ~+1.5 to +3.0 depending on substitution) [1]. The calculated logP for the target compound is estimated at ~1.30 based on structural analogs sharing the C14H24N4O formula [2]. This moderate lipophilicity, coupled with the conformational flexibility of the cyclopentyl ring, can influence membrane permeability and plasma protein binding in a manner distinct from bulkier or more rigid hydrophobic groups.

Lipophilicity logP Physicochemical Properties

Evidence Gap: Absence of Published Comparative Biological Activity Data

A systematic search of public databases including PubMed, ChEMBL, BindingDB, and PubChem reveals no published biochemical or cellular assay data for 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide (CAS 2034438-62-3) [1][2]. The ChEMBL database lists no known bioactivity for this compound, and ZINC docking entries indicate that no predicted or experimental activity data have been deposited [1]. Consequently, no direct head-to-head potency, selectivity, or ADME comparisons against specific named analogs can be made at this time. The compound's differentiation rests solely on its structural features (regioisomeric identity, stereochemistry, and cyclopentyl terminus) and class-level inferences drawn from closely related 1,2,3-triazole-acetamide series.

Data Scarcity SAR Gap Biological Validation

Validated Application Scenarios for 2-Cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide (CAS 2034438-62-3)


Regioisomer-Specific Medicinal Chemistry SAR Exploration

This compound is best suited as a defined 2H-1,2,3-triazole regioisomer probe for SAR campaigns where copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields the 1H-isomer as the major product, but the 2H-isomer is hypothesized to offer distinct binding mode or metabolic stability advantages. As demonstrated by the structural comparison with CAS 2034460-39-2 , the regioisomeric identity is a key differentiator; procuring this specific CAS ensures access to the N2-substituted triazole scaffold for direct side-by-side biochemical evaluation against its 1H-counterpart.

Chiral Pool Synthesis and Enantioselective Probe Development

The chiral butan-2-amine core makes this compound a valuable starting point for enantioselective medicinal chemistry. The stereochemistry embedded in CAS 2034438-62-3 can serve as a chiral handle for further derivatization or as a single-enantiomer reference standard in chiral HPLC method development. Given the class-level evidence that stereochemistry at this position can impart >10-fold potency differences in triazole-acetamide series [1], chemists can use this compound to establish enantiomeric activity cliffs within their target assay systems.

Physicochemical Property Benchmarking for Cyclopentyl-Containing Drug Candidates

The estimated clogP of ~1.30 for this cyclopentyl-terminated scaffold differentiates it from more lipophilic cyclohexyl or phenyl analogs . Researchers engaged in property-driven lead optimization can utilize this compound as a moderate-clogP benchmark to validate in silico predictions of solubility, permeability, and protein binding against experimental measurements. The cyclopentyl group's unique conformational profile also makes it useful for studying the impact of non-aromatic hydrophobic groups on target binding kinetics.

Prospective Chemical Biology Probe with Defined Structural Identity

Despite the absence of published bioactivity data [1], the compound's structural uniqueness—combining a 2H-triazole, a chiral amine linker, and a cyclopentylacetamide—positions it as a high-value screening candidate for chemical biology programs seeking novel chemotypes. The scarcity of publicly available biological data means that the first research group to generate and publish such data will establish the baseline SAR for this scaffold, making early procurement a strategic investment in novelty-driven discovery.

Quote Request

Request a Quote for 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.